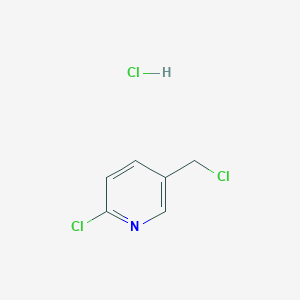

2-Chloro-5-chloromethylpyridine hydrochloride

Vue d'ensemble

Description

2-Chloro-5-chloromethylpyridine hydrochloride is an important chemical compound widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is particularly significant in the production of insecticides such as imidacloprid, which targets insect nicotinic acetylcholine receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-chloromethylpyridine hydrochloride typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the reaction of 2-chloro-5-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . Another method involves the use of phosgene in the production process, which significantly reduces waste and environmental impact .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions are crucial to achieving efficient production .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various reagents:

Key observations:

-

Potassium carbonate or hydroxide facilitates deprotonation, enhancing nucleophilic attack on the chloromethyl group .

-

Steric hindrance from the pyridine ring influences reaction rates and yields .

Chlorination and Halogenation

Further chlorination occurs under radical or catalytic conditions:

Mechanistic insights:

-

Manganese dioxide and iron(III) chloride act as radical initiators for side-chain chlorination .

-

Copper oxide catalyzes ring chlorination at elevated temperatures .

Bromination Reactions

The chloromethyl group is replaced by bromine under acidic conditions:

| Reagent | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| HBr (25% solution) | Toluene, 90–100°C, 10h | 93% | 2-Bromo-5-bromomethylpyridine |

High-Temperature Functionalization

Pyridine ring stability allows harsh conditions for derivatization:

| Process | Conditions | Outcome | Source |

|---|---|---|---|

| Fluorination | HF, SbCl₅, 200°C, 30h | 63.2% yield of trifluoromethyl analog | |

| Chloro-dehydroxylation | POCl₃ or phosgene | Simultaneous Cl substitution at 2-position |

Reaction with Acids and Buffers

Controlled pH environments optimize specific pathways:

| Condition | Outcome | Application | Source |

|---|---|---|---|

| pH 4–5 buffer | Reduced byproducts in chlorination | Synthesis optimization | |

| Dilute aqueous acid | Cleavage of acetal/ether groups | Deprotection strategies |

Critical Analysis of Methodologies

-

Solvent Effects : Acetonitrile and DMF are preferred for polar reactions, while toluene or dichloroethane are used for non-polar systems .

-

Catalyst Efficiency : Copper oxide (10 wt%) achieves higher selectivity in large-scale chlorinations compared to MnO₂/FeCl₃ .

-

Byproduct Mitigation : Buffering at pH 4–5 during synthesis reduces tar formation, improving yields to ~90% .

For safety, note that the compound causes severe skin/eye burns and requires handling under inert atmospheres due to moisture sensitivity .

Applications De Recherche Scientifique

Chemical Synthesis

1. Intermediate for Agrochemicals:

2-Chloro-5-chloromethylpyridine hydrochloride serves as a key intermediate in the production of various nicotinoid insecticides. These include well-known compounds such as acetamiprid and imidacloprid, which are widely used in agriculture for pest control. The compound's structure allows for further functionalization, making it versatile in synthetic pathways.

2. Synthesis Processes:

The preparation of 2-chloro-5-chloromethylpyridine can be achieved through several methods:

- Chlorination Reactions: Direct chlorination of 2-chloro-5-methylpyridine using chlorine gas or trichloroisocyanuric acid has been documented. This method is advantageous due to its relatively straightforward procedure and high yields (up to 90%) under controlled conditions .

- Multi-step Synthesis: More complex synthesis routes involve converting 2-chloropyridine derivatives into the desired chloromethyl compound through a series of reactions including esterification and reduction processes .

1. Toxicological Studies:

Research has indicated that this compound exhibits cytotoxic and potential carcinogenic properties. A bioassay conducted on Fischer 344 rats and B6C3F1 mice revealed that prolonged exposure to this compound could lead to adverse health effects, including tumor development . The compound was administered at varying dosages over an extended period, highlighting the need for careful handling and regulation in laboratory settings.

2. Mechanism of Action:

The biological activity of 2-chloro-5-chloromethylpyridine is attributed to its ability to interact with DNA, causing mutations that may lead to carcinogenesis. This interaction underscores the importance of understanding the compound's biochemical pathways for both safety assessments and therapeutic applications .

Environmental Considerations

1. Environmental Impact:

As a chemical intermediate used predominantly in agricultural formulations, the environmental fate of 2-chloro-5-chloromethylpyridine is crucial. Its potential toxicity to non-target organisms raises concerns regarding its persistence in ecosystems and bioaccumulation . Regulatory bodies are increasingly focusing on the environmental implications of such compounds, necessitating thorough risk assessments.

2. Sustainable Practices:

Efforts are being made to develop more environmentally friendly synthesis methods that minimize waste and reduce hazardous byproducts. For instance, alternative chlorination techniques that avoid excessive use of chlorine gas are being explored to enhance safety and sustainability in production processes .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Chloro-5-chloromethylpyridine hydrochloride primarily involves its role as an intermediate in the synthesis of insecticides. For example, in the case of imidacloprid, the compound targets insect nicotinic acetylcholine receptors, leading to paralysis and death of the insect. This selective action on insect receptors makes it highly effective while minimizing impact on non-target species .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-5-methylpyridine

- 2-Chloro-5-bromomethylpyridine

- 2-Chloro-5-fluoromethylpyridine

Uniqueness

2-Chloro-5-chloromethylpyridine hydrochloride is unique due to its specific structure that allows for selective targeting of insect nicotinic acetylcholine receptors. This specificity enhances its effectiveness as an insecticide intermediate, making it a preferred choice in the synthesis of compounds like imidacloprid .

Activité Biologique

2-Chloro-5-chloromethylpyridine hydrochloride (CAS No. 82674-16-6) is an organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.

The compound features a pyridine ring substituted with chloromethyl groups, contributing to its reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 164.03 g/mol. The presence of chlorine atoms enhances its electrophilic character, making it useful in various chemical reactions.

1. Carcinogenic Potential

Research conducted by the National Cancer Institute assessed the carcinogenic potential of this compound in Fischer 344 rats and B6C3F1 mice. The study involved administering the compound via gavage at varying dosages over an extended period (99 weeks). The results indicated no significant positive associations between the dosages administered and mortality or tumor incidence, although a slight trend towards increased subcutaneous fibromas in male rats was observed .

| Species | Dosage (mg/kg) | Observations |

|---|---|---|

| Rats | 150 (high), 75 (low) | No significant tumor incidence; slight body weight depression |

| Mice | 250 (high), 125 (low) | No significant tumor incidence; slight body weight depression |

2. Nematocidal Activity

The compound has demonstrated nematocidal properties, particularly against root knot nematodes affecting tomato plants. This suggests potential agricultural applications as a pesticide, inhibiting nematode development effectively.

3. Cytotoxic Effects

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. This property positions it as a candidate for further exploration in medicinal chemistry for anticancer drug development.

Case Study: Genotoxicity Assessment

A study focused on the genotoxicity of this compound revealed that it could induce mutations in mammalian cell lines under specific conditions. The findings highlighted the necessity for careful handling and further investigation into its safety profile for human exposure .

Research on Interactions with Biological Systems

Several studies have explored how this compound interacts with biological systems:

- Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes selectively, which could be advantageous in drug metabolism modulation.

- Cellular Mechanisms : The compound influences cell signaling pathways and gene expression, indicating its potential to affect various cellular processes.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 2-Picolyl chloride | Chloromethyl group | Used as a reagent in organic synthesis |

| 3-(Chloromethyl)pyridine | Different substitution pattern | Exhibits different reactivity patterns |

| Pyridinium chloride | Lacks chloromethyl | More stable; primarily used as a salt |

| 4-Chloromethylpyridine | Different substitution pattern | Potentially different biological activity |

Propriétés

IUPAC Name |

2-chloro-5-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEXGKWVNRSSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.